molecular formula C15H20Cl2N2O2S B6459249 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane CAS No. 2549022-44-6

1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane

Cat. No.: B6459249
CAS No.: 2549022-44-6
M. Wt: 363.3 g/mol
InChI Key: MWHWWRYPXXNHRR-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane is a synthetic organic compound belonging to the diazepane class This compound is characterized by the presence of a cyclopropanesulfonyl group and a 2,4-dichlorophenylmethyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the diazepane with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,4-Dichlorophenylmethyl Group: The final step involves the alkylation of the diazepane ring with 2,4-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The diazepane ring can be reduced under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced diazepane derivatives.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    1-(Cyclopropanesulfonyl)-4-phenyl-1,4-diazepane: Lacks the dichlorophenyl group, which may affect its biological activity.

    1-(Cyclopropanesulfonyl)-4-benzyl-1,4-diazepane: Similar structure but with a benzyl group instead of a dichlorophenyl group.

Uniqueness: 1-(Cyclopropanesulfonyl)-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane is unique due to the presence of both the cyclopropanesulfonyl and 2,4-dichlorophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2S/c16-13-3-2-12(15(17)10-13)11-18-6-1-7-19(9-8-18)22(20,21)14-4-5-14/h2-3,10,14H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHWWRYPXXNHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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